molecular formula C14H19N3O2S2 B4873416 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B4873416
M. Wt: 325.5 g/mol
InChI Key: DLUFVRMQEYQDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 5-(pentan-2-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-ylsulfonylbenzamide
  • N-[5-(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-ylsulfonylbenzamide

Uniqueness

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide stands out due to its unique structural features, such as the pentan-2-yl group and the phenylmethanesulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-3-7-11(2)13-15-16-14(20-13)17-21(18,19)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFVRMQEYQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.